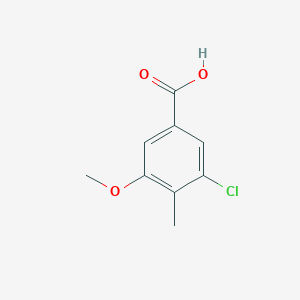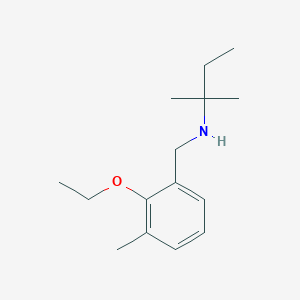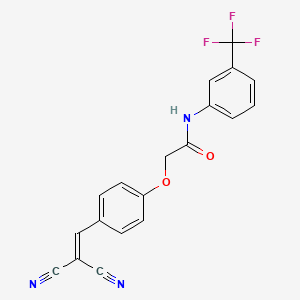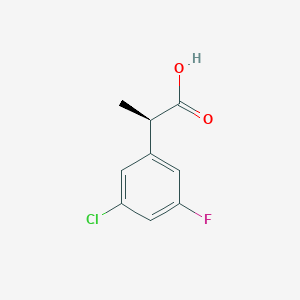
3-Fluoro-5-(2-methoxyethoxy)-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-(2-methoxyethoxy)-4-methylbenzoic acid is an organic compound with a complex structure that includes a fluorine atom, a methoxyethoxy group, and a methyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(2-methoxyethoxy)-4-methylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Fluorination: Introduction of the fluorine atom.
Etherification: Addition of the methoxyethoxy group.
Carboxylation: Introduction of the carboxylic acid group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-(2-methoxyethoxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 3-Fluoro-5-(2-methoxyethoxy)-4-carboxybenzoic acid, while reduction of the carboxylic acid group can yield 3-Fluoro-5-(2-methoxyethoxy)-4-methylbenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-(2-methoxyethoxy)-4-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-(2-methoxyethoxy)-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxyethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-5-methoxybenzoic acid
- 4-Methyl-3-fluorobenzoic acid
- 5-(2-Methoxyethoxy)-2-methylbenzoic acid
Uniqueness
3-Fluoro-5-(2-methoxyethoxy)-4-methylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorine atom enhances its stability and lipophilicity, while the methoxyethoxy group increases its solubility and potential for biological interactions.
Eigenschaften
Molekularformel |
C11H13FO4 |
|---|---|
Molekulargewicht |
228.22 g/mol |
IUPAC-Name |
3-fluoro-5-(2-methoxyethoxy)-4-methylbenzoic acid |
InChI |
InChI=1S/C11H13FO4/c1-7-9(12)5-8(11(13)14)6-10(7)16-4-3-15-2/h5-6H,3-4H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
PNQACVLYASVSDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1F)C(=O)O)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


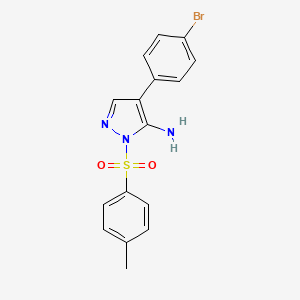
![Rel-(7aR,11aR)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one](/img/structure/B15227817.png)
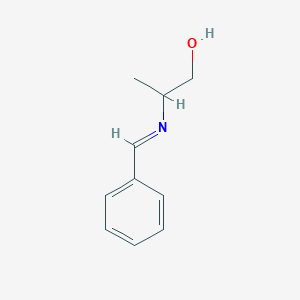
![(8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl 3-bromobenzoate](/img/structure/B15227829.png)
![2-Isobutyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B15227838.png)
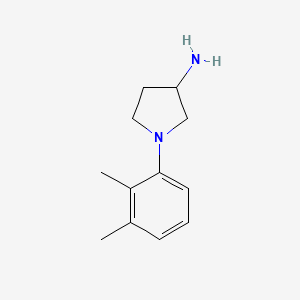
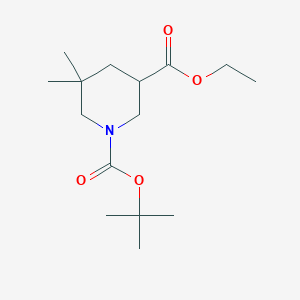
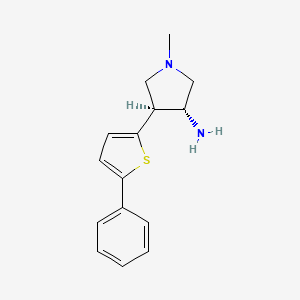
![Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate](/img/structure/B15227847.png)
